Cas no 2034504-26-0 (N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide)

N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide is a heterocyclic compound featuring a fused oxadiazole-pyridinone core linked to an indole carboxamide moiety. This structure confers potential bioactivity, particularly in medicinal chemistry applications, due to the presence of multiple pharmacophoric elements. The oxadiazole ring enhances metabolic stability, while the 2-oxo-1,2-dihydropyridine fragment may contribute to hydrogen-bonding interactions, improving target binding affinity. The indole-5-carboxamide group offers additional versatility for further derivatization or interaction with biological targets. This compound is of interest in drug discovery, particularly for kinase inhibition or modulation of protein-protein interactions, given its balanced polarity and rigid scaffold. Its synthetic accessibility also facilitates structure-activity relationship studies.
N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide structure
2034504-26-0 structure
Product name:N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide
CAS No:2034504-26-0
MF:C17H13N5O3
MW:335.316822767258
CID:5553071

N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[[3-(1,2-Dihydro-2-oxo-4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-5-carboxamide
    • N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide
    • Inchi: 1S/C17H13N5O3/c23-14-8-11(4-6-19-14)16-21-15(25-22-16)9-20-17(24)12-1-2-13-10(7-12)3-5-18-13/h1-8,18H,9H2,(H,19,23)(H,20,24)
    • InChI Key: WBALBZRKMGZQDX-UHFFFAOYSA-N
    • SMILES: C1=CC2=C(C=CN2)C=C1C(NCC1ON=C(N=1)C1C=CNC(=O)C=1)=O

N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6524-1384-2mg
N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide
2034504-26-0
2mg
$59.0 2023-09-08
Life Chemicals
F6524-1384-2μmol
N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide
2034504-26-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6524-1384-20mg
N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide
2034504-26-0
20mg
$99.0 2023-09-08
Life Chemicals
F6524-1384-15mg
N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide
2034504-26-0
15mg
$89.0 2023-09-08
Life Chemicals
F6524-1384-75mg
N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide
2034504-26-0
75mg
$208.0 2023-09-08
Life Chemicals
F6524-1384-4mg
N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide
2034504-26-0
4mg
$66.0 2023-09-08
Life Chemicals
F6524-1384-30mg
N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide
2034504-26-0
30mg
$119.0 2023-09-08
Life Chemicals
F6524-1384-100mg
N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide
2034504-26-0
100mg
$248.0 2023-09-08
Life Chemicals
F6524-1384-5μmol
N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide
2034504-26-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6524-1384-5mg
N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide
2034504-26-0
5mg
$69.0 2023-09-08

N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide Related Literature

Additional information on N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide

N-{[3-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide: A Comprehensive Overview

The compound N-{[3-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide, identified by the CAS number 2034504-26-0, is a highly specialized organic molecule with significant potential in the field of pharmacology and drug development. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into its chemical structure, synthesis methods, pharmacological properties, and potential applications in the medical industry.

The molecular structure of N-{[3-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide is characterized by a complex arrangement of heterocyclic rings and functional groups. The presence of a 1H-indole ring fused with a carboxamide group provides a platform for diverse interactions within biological systems. Additionally, the 1,2,4-oxadiazole ring and the 2-Oxo-pyrrolidine moiety contribute to the molecule's stability and bioavailability. These structural elements collectively enhance its potential as a therapeutic agent.

Recent studies have highlighted the importance of heterocyclic compounds in drug design due to their ability to mimic natural biomolecules and interact with target proteins effectively. The compound's indole core is particularly significant as it is found in numerous bioactive molecules, including serotonin and melatonin analogs. The integration of the oxadiazole ring further enhances its pharmacokinetic properties, making it a promising candidate for drug development.

From a synthetic perspective, the construction of this compound involves multi-step reactions that require precise control over steric and electronic factors. The synthesis typically begins with the preparation of the indole derivative followed by the introduction of the oxadiazole ring through condensation reactions. The final step involves amide bond formation to complete the molecule's structure. These synthetic strategies have been optimized in recent years to improve yield and purity.

Pharmacologically, this compound exhibits remarkable activity in vitro against various enzyme targets associated with neurodegenerative diseases and inflammation. For instance, studies have demonstrated its ability to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes. Furthermore, its interaction with serotonin receptors suggests potential applications in treating mood disorders such as depression and anxiety.

The latest research has also explored its anti-cancer properties by investigating its effects on tumor cell lines. Results indicate that this compound induces apoptosis in cancer cells through modulation of mitochondrial pathways and activation of caspase enzymes. These findings underscore its potential as an anti-cancer agent with minimal side effects compared to conventional chemotherapy drugs.

In terms of delivery systems, researchers have examined various formulations to enhance the bioavailability of this compound. Liposomal encapsulation and nanoparticle-mediated delivery have shown promise in improving its solubility and targeting efficiency within biological systems.

Looking ahead, collaborative efforts between chemists and biologists are expected to further elucidate the mechanism of action of this compound at molecular levels. Advanced computational techniques such as molecular docking simulations are being employed to predict binding affinities with target proteins accurately.

In conclusion, N-{[3-(2-Oxo-1,2-dihydropyridin-4-yll)-1H-indole derivative represents a significant advancement in medicinal chemistry due to its versatile structure and diverse biological activities. As research continues to uncover new insights into its therapeutic potential, it holds great promise for addressing unmet medical needs across multiple therapeutic areas.

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